2-溴-N-(4-羟基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

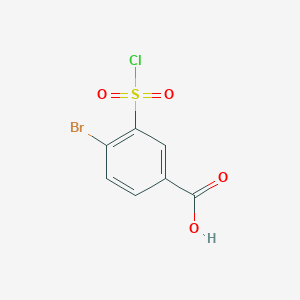

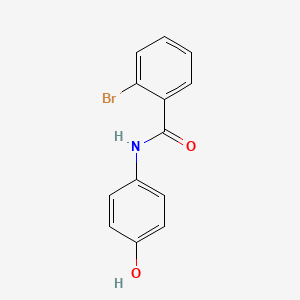

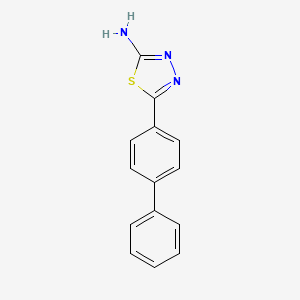

2-bromo-N-(4-hydroxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a bromine atom and a hydroxyphenyl group in the molecule suggests potential for various chemical reactions and biological activities. While the specific compound 2-bromo-N-(4-hydroxyphenyl)benzamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related benzamide derivatives is well-documented. For instance, antipyrine-like derivatives of benzamides have been synthesized in good yields and characterized spectroscopically . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities . These methods could potentially be adapted for the synthesis of 2-bromo-N-(4-hydroxyphenyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of 2-bromo-N-(4-hydroxyphenyl)benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The presence of a bromine atom in the 2-bromo-N-(4-hydroxyphenyl)benzamide molecule suggests that it could be used as an intermediate in the synthesis of other compounds, such as phenanthridinone . The reactivity of the bromine atom could also facilitate further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms and hydroxy groups can affect the compound's solubility, melting point, and reactivity. The antimicrobial activity of benzamide derivatives has been evaluated, with some compounds showing broad-spectrum activity against various microorganisms . Additionally, the spectroscopic properties of these compounds can be studied using techniques like IR, NMR, and mass spectrometry .

Relevant Case Studies

Several case studies highlight the potential applications of benzamide derivatives. For example, certain benzamide compounds have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) . Moreover, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been evaluated for their anti-cancer properties . These studies provide insights into the possible uses of 2-bromo-N-(4-hydroxyphenyl)benzamide in medical research.

科学研究应用

2-溴-N-(4-羟基苯基)苯甲酰胺的科学研究应用

抗菌活性

2-溴-N-(4-羟基苯基)苯甲酰胺衍生物已被合成并测试了抗菌活性。研究表明,这些化合物对某些细菌和真菌菌株表现出显着的活性。例如,某些衍生物对所测试的微生物具有更高的活性,显示出 6-12 毫米的抑菌圈,而对 S. pyogenes 最有效的化合物是 N-(4-溴苯基)-2-羟基苯甲酰胺,抑制圈为 14 毫米。然而,这些化合物在测试浓度下对 S. aureus、S. flexneri、S. typhimurium 和 C. parapsilopsis 没有作用 (Ienascu 等人,2019).

抗真菌特性

除了其抗菌特性外,2-溴-N-(4-羟基苯基)苯甲酰胺衍生物还显示出抗真菌特性。这些化合物已针对植物病原真菌和常见酵母菌株进行了测试。抗真菌活性使用圆盘扩散法评估,结果表明某些化合物,如 N-(2-溴苯基)-2-羟基苯甲酰胺,表现出显着的抗真菌活性,MIC 值表明强抑制作用 (Ienascu 等人,2018).

热致树枝状大分子

与 2-溴-N-(4-羟基苯基)苯甲酰胺相关的化合物的合成和表征对于开发“柳状”热致树枝状大分子至关重要。这些树枝状大分子在材料科学和纳米技术中具有潜在应用。某些单体的相转移催化缩聚醚化,然后进行原位烷基化,得到具有特定链端的可溶性超支化聚合物,它们在创造新材料中具有各种应用 (Percec 等人,1994).

氨基苯酚的 N-苯甲酰化

2-溴-N-(4-羟基苯基)苯甲酰胺参与了专注于氨基苯酚的 N-苯甲酰化的研究。这一过程对于创造具有生物学意义的化合物非常重要。该过程的产物 N-(2-羟基苯基)苯甲酰胺已通过各种化学测试和光谱数据得到鉴定,表明这些化合物在各种生物学应用中的潜力 (Singh 等人,2017).

安全和危害

属性

IUPAC Name |

2-bromo-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCHLSBZTUMRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403650 |

Source

|

| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-hydroxyphenyl)benzamide | |

CAS RN |

92059-97-7 |

Source

|

| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

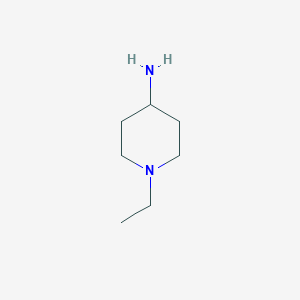

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)